molecular formula C8H16O3 B14539953 Ethoxymethyl 2,2-dimethylpropanoate CAS No. 62047-61-4

Ethoxymethyl 2,2-dimethylpropanoate

Cat. No.: B14539953
CAS No.: 62047-61-4
M. Wt: 160.21 g/mol
InChI Key: AETRRUUGVXUMTF-UHFFFAOYSA-N
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Description

Ethoxymethyl 2,2-dimethylpropanoate is an organic compound with the molecular formula C8H16O3. It is an ester derived from 2,2-dimethylpropanoic acid and ethoxymethanol. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethoxymethyl 2,2-dimethylpropanoate can be synthesized through the esterification of 2,2-dimethylpropanoic acid with ethoxymethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethoxymethyl 2,2-dimethylpropanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to 2,2-dimethylpropanoic acid and ethoxymethanol in the presence of water and an acid or base catalyst.

    Transesterification: This reaction involves the exchange of the ethoxymethyl group with another alcohol in the presence of a catalyst, such as sodium methoxide or potassium hydroxide.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohol and a base catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Major Products

    Hydrolysis: 2,2-dimethylpropanoic acid and ethoxymethanol.

    Transesterification: A new ester and the corresponding alcohol.

    Reduction: The corresponding alcohol.

Scientific Research Applications

Ethoxymethyl 2,2-dimethylpropanoate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

    Pharmaceuticals: The compound can be utilized in the development of drug molecules and active pharmaceutical ingredients (APIs).

    Material Science: It is employed in the preparation of polymers and other advanced materials.

    Industrial Chemistry: The ester is used in the production of specialty chemicals and additives.

Mechanism of Action

The mechanism of action of ethoxymethyl 2,2-dimethylpropanoate depends on the specific reactions it undergoes. For instance, during hydrolysis, the ester bond is cleaved by the nucleophilic attack of water, resulting in the formation of the corresponding acid and alcohol. In reduction reactions, the ester is converted to an alcohol through the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

Ethoxymethyl 2,2-dimethylpropanoate can be compared with other esters derived from 2,2-dimethylpropanoic acid, such as:

  • Methyl 2,2-dimethylpropanoate
  • Ethyl 2,2-dimethylpropanoate
  • Butyl 2,2-dimethylpropanoate

These compounds share similar chemical properties but differ in their alkyl groups, which can influence their reactivity and applications. This compound is unique due to the presence of the ethoxymethyl group, which can impart distinct physical and chemical characteristics.

Properties

CAS No.

62047-61-4

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

ethoxymethyl 2,2-dimethylpropanoate

InChI

InChI=1S/C8H16O3/c1-5-10-6-11-7(9)8(2,3)4/h5-6H2,1-4H3

InChI Key

AETRRUUGVXUMTF-UHFFFAOYSA-N

Canonical SMILES

CCOCOC(=O)C(C)(C)C

Origin of Product

United States

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